Amrinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.60e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Amrinone, also known as inamrinone, is a medication that has been investigated in scientific research for its potential to improve the outcome of patients with congestive heart failure (CHF). Its primary mechanism of action involves inhibiting an enzyme called phosphodiesterase-3 (PDE3) []. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within heart cells []. These signaling molecules play a crucial role in regulating the force and rate of heart contractions [].

Inotropic and Lusitropic Effects:

Research suggests that amrinone exerts both inotropic and lusitropic effects on the heart []. Inotropic effects refer to the drug's ability to increase the force of heart contractions, which can be beneficial in CHF patients with weakened heart muscles. Lusitropic effects, on the other hand, influence how well the heart relaxes between beats, allowing for improved blood filling during diastole (the relaxation phase) []. Studies have shown that amrinone can enhance both systolic (contraction) and diastolic function in the failing heart [].

Improved Hemodynamics:

Another area of scientific exploration is the impact of amrinone on hemodynamics, which refers to the forces involved in blood circulation. Research suggests that amrinone can act as a vasodilator, relaxing blood vessels and reducing resistance to blood flow []. This can lead to a decrease in pulmonary capillary wedge pressure (PCWP), a measure of pressure buildup in the lungs due to heart failure []. Additionally, amrinone may decrease myocardial wall tension and oxygen consumption, potentially improving overall heart function [].

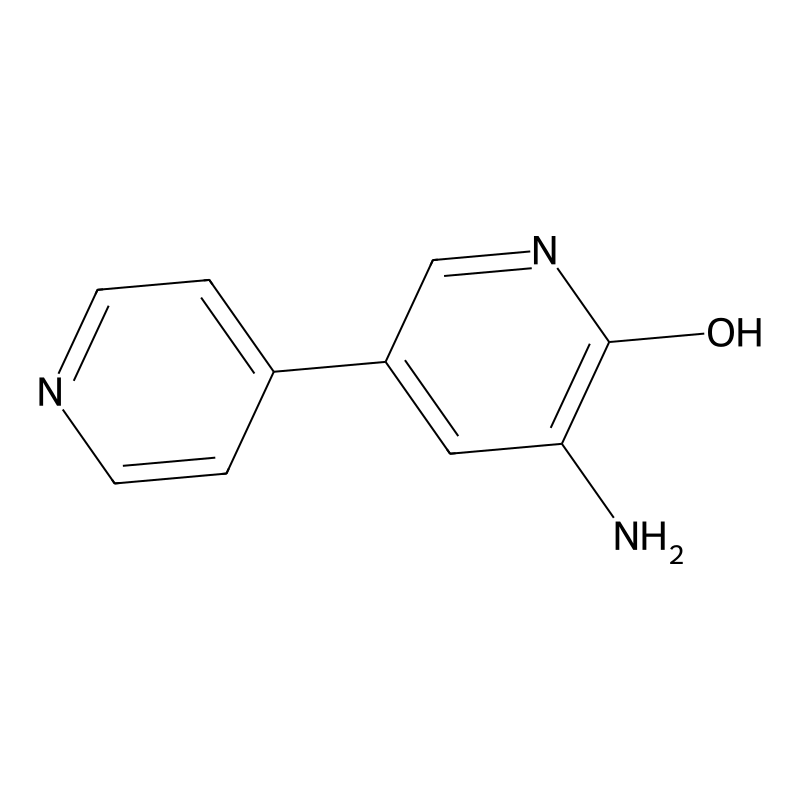

Amrinone, also known as inamrinone, is a pyridine phosphodiesterase inhibitor classified as a type 3 phosphodiesterase inhibitor (PDE3). It is primarily used in the management of congestive heart failure due to its positive inotropic effects, which enhance cardiac contractility. The chemical formula for amrinone is , with an average molecular weight of approximately 187.20 g/mol .

- Amrinone inhibits the activity of PDE3 enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within heart cells [, ].

- These signaling molecules are thought to play a role in enhancing the force of heart contractions (positive inotropy) and promoting relaxation between contractions (lusitropy) [].

Amrinone exerts its pharmacological effects by inhibiting phosphodiesterase type 3, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). This increase enhances calcium influx into cardiac myocytes, promoting stronger contractions. The mechanism involves the following reactions:

- Inhibition of Phosphodiesterase: Amrinone blocks the breakdown of cAMP, preventing its degradation.

- Calcium Influx: Elevated cAMP levels stimulate protein kinase A, which enhances calcium entry through L-type calcium channels.

- Calcium-Induced Calcium Release: The increased intracellular calcium triggers further release from the sarcoplasmic reticulum, leading to enhanced myocardial contractility .

The primary biological activity of amrinone is its role as a positive inotropic agent, improving cardiac output in patients with heart failure. It achieves this through:

- Increased Contractility: By elevating intracellular cAMP and calcium levels, amrinone enhances the force of cardiac contractions.

- Vasodilation: While increasing contractility, it also promotes vasodilation in vascular smooth muscle, reducing afterload and preload on the heart .

- Short-Term Use: Amrinone is typically administered intravenously for short-term management due to potential adverse effects with prolonged use .

Amrinone can be synthesized through various chemical pathways. One common method involves the reaction of 4-amino-3-methylpyridine with acetic anhydride and subsequent steps that introduce the necessary functional groups to form the final product. Specific synthesis routes often require careful control of reaction conditions to ensure yield and purity .

General Synthesis Steps:- Formation of Intermediate Compounds: Initial reactions yield intermediates that are further modified.

- Cyclization and Functionalization: Key steps involve cyclization and introduction of functional groups necessary for activity.

- Purification: The final product undergoes purification processes such as recrystallization or chromatography.

Amrinone has several notable drug interactions:

- Increased Serum Levels: Co-administration with drugs like abacavir or acetaminophen may decrease amrinone's excretion, raising serum concentrations and potentially leading to toxicity.

- Decreased Efficacy: Concurrent use with agents like acetazolamide may enhance excretion rates, reducing therapeutic effectiveness .

- Chemical Incompatibilities: Amrinone should not be mixed with dextrose solutions or furosemide due to potential precipitation reactions .

Several compounds share similarities with amrinone, particularly regarding their mechanisms as phosphodiesterase inhibitors or positive inotropic agents. Here are a few notable examples:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Milrinone | PDE3 Inhibitor | Increases cAMP and promotes vasodilation | Longer half-life than amrinone |

| Enoximone | PDE3 Inhibitor | Similar mechanism but less commonly used | Oral bioavailability |

| Levosimendan | Calcium Sensitizer | Enhances calcium sensitivity in myocytes | Unique mechanism independent of cAMP |

Uniqueness of Amrinone

Amrinone's unique profile lies in its dual action as both a positive inotropic agent and a vasodilator, making it particularly effective in acute heart failure scenarios. Its rapid onset and short duration of action allow for precise control during intravenous administration, distinguishing it from other agents that may have longer-lasting effects or different mechanisms .

The development of synthetic routes to amrinone has evolved significantly since the compound's discovery, with early methodologies establishing fundamental approaches that continue to influence modern synthetic strategies. The historical pathways can be categorized into two primary approaches: pyridine-4-acetic acid derivative routes and cyanoacetamide condensation methodologies.

Pyridine-4-Acetic Acid Derivative Routes

The key advantage of this approach lies in the readily available starting material and the established chemistry of pyridine carboxylic acid derivatives. However, the route suffers from multiple synthetic steps and moderate overall yields. The cyclization step, in particular, requires careful optimization of reaction conditions to achieve acceptable conversion rates while minimizing side product formation [1].

Research conducted in the 1980s demonstrated that various cyclization agents could be employed to facilitate ring closure, with the choice of reagent significantly impacting both yield and selectivity. Temperature control emerged as a critical parameter, with elevated temperatures often leading to decomposition products while insufficient thermal energy resulted in incomplete cyclization [1].

Cyanoacetamide Condensation Approaches

The cyanoacetamide condensation methodology emerged as a more direct and efficient approach to amrinone synthesis [2]. This strategy involves the condensation of substituted cyanoacetamide derivatives with appropriate aldehyde or ketone precursors, followed by cyclization to form the desired bipyridine structure.

Two distinct variations of this approach have been documented in the literature. The first involves the reaction of 2-(4-pyridinyl)-3-dimethylaminoacrolein with cyanoacetamide in the presence of sodium methoxide in refluxing methanol [2]. This reaction proceeds through the formation of 1,2-dihydro-5-(4-pyridinyl)-2-oxonicotinonitrile as an intermediate, which subsequently undergoes hydrolysis with concentrated sulfuric acid to yield the corresponding amide derivative.

The second variation utilizes 2-(4-pyridinyl)-malonodialdehyde as the carbonyl component, reacting with cyanoacetamide under the catalysis of morpholine and acetic acid in refluxing benzene [2]. This approach offers improved regioselectivity and reduced formation of regioisomeric products compared to the first method.

Both cyanoacetamide condensation routes benefit from relatively mild reaction conditions and good functional group tolerance. The methodology has proven particularly valuable for the preparation of amrinone analogs and structural variants, contributing significantly to structure-activity relationship studies in the bipyridine cardiotonic series [3].

Modern Catalytic Strategies

Contemporary synthetic approaches to amrinone have focused on developing more efficient and environmentally sustainable methodologies through the implementation of advanced catalytic systems and process optimization strategies.

Hofmann Rearrangement Optimization

The Hofmann rearrangement represents a crucial transformation in several amrinone synthetic pathways, particularly those proceeding through amide intermediates [2]. Traditional Hofmann rearrangement conditions typically employ bromine and sodium hydroxide in aqueous medium at room temperature, but these conditions often result in suboptimal yields and significant side product formation.

Modern optimization efforts have focused on several key parameters to enhance the efficiency of this transformation. Catalyst loading optimization has demonstrated that reducing the bromine to sodium hydroxide ratio from the traditional 2:1 to 1.5:1 molar ratio results in improved yields while reducing reagent consumption [2]. This optimization not only enhances economic viability but also reduces the environmental impact of the process.

Temperature control has emerged as another critical optimization parameter. Implementing a staged temperature profile, beginning at 0-5°C for the initial bromination step followed by gradual warming to room temperature, has shown significant improvements in selectivity and overall yield [4]. This approach minimizes competing side reactions while ensuring complete conversion of the starting amide.

Solvent system modifications have also contributed to enhanced reaction efficiency. The replacement of purely aqueous reaction media with water-alcohol mixtures has facilitated improved substrate solubility and simplified product workup procedures [4]. These modifications have proven particularly beneficial for large-scale applications where efficient phase separation and product isolation are critical considerations.

The mechanistic understanding of the Hofmann rearrangement has been significantly enhanced through modern analytical techniques. The formation of N-bromoamide intermediates, followed by base-induced deprotonation and subsequent rearrangement with isocyanate formation, has been thoroughly characterized [5] [6]. This mechanistic insight has enabled rational optimization of reaction conditions and the development of more efficient protocols.

Nitration-Reduction Sequence Efficiency

The nitration-reduction sequence represents an alternative synthetic strategy that has received considerable attention in recent optimization studies [7]. This approach involves the selective nitration of 5-(4-pyridinyl)-2(1H)-pyridinone at the C-3 position, followed by reduction of the resulting nitro compound to yield amrinone.

Traditional nitration conditions employing concentrated nitric acid in sulfuric acid at elevated temperatures (80°C) often resulted in variable yields and significant formation of over-nitrated products [7]. Modern optimization efforts have focused on controlling acid concentration and implementing temperature staging to improve selectivity.

The development of controlled acid concentration protocols has significantly enhanced the nitration step's efficiency. Rather than using concentrated nitric acid throughout the reaction, a staged addition approach with controlled acid strength has demonstrated superior results [7]. This methodology reduces the formation of polynitrated byproducts while maintaining high conversion rates.

The subsequent reduction step has benefited from advances in heterogeneous catalysis. Traditional palladium on carbon catalysts have been optimized through the addition of promoters and careful control of reaction pressure [7]. The implementation of 2-3 atmosphere hydrogen pressure, compared to atmospheric pressure conditions, has resulted in faster reaction rates and improved overall efficiency.

Catalyst optimization studies have revealed that reducing the palladium loading from 10% to 5% while incorporating appropriate additives maintains catalytic activity while reducing costs [7]. These additives, typically consisting of basic compounds that neutralize acidic byproducts, help maintain catalyst activity throughout the reaction course.

The integration of continuous monitoring techniques has enabled real-time optimization of both nitration and reduction steps. Advanced analytical methods allow for precise control of reaction progress and immediate adjustment of conditions to maximize yield and minimize side product formation [7].

Industrial-Scale Production Challenges

The translation of laboratory-scale amrinone synthesis to industrial production presents numerous technical, economic, and regulatory challenges that significantly impact the commercial viability of various synthetic approaches.

Raw material supply represents a fundamental challenge in industrial amrinone production. The availability and cost fluctuations of key starting materials, particularly pyridine-4-acetic acid derivatives, create supply chain vulnerabilities that can significantly impact production planning and economics [8]. The pharmaceutical industry's increasing demand for pyridine derivatives has contributed to price volatility and occasional supply shortages.

Alternative starting material strategies have been developed to address these supply chain challenges. Research into readily available and cost-effective precursors has led to the development of synthetic routes utilizing more abundant feedstocks [9]. These alternative approaches often require additional synthetic steps but provide greater supply security and cost predictability.

Reaction scale-up presents significant technical challenges, particularly in heat transfer management and reaction uniformity. The exothermic nature of several key transformations in amrinone synthesis requires careful thermal management to prevent hot spot formation and ensure consistent product quality [10]. Large-scale reactors often exhibit poor heat transfer characteristics compared to laboratory glassware, necessitating the development of specialized reactor designs and cooling systems.

Continuous flow reactor technology has emerged as a promising solution to scale-up challenges [11]. These systems offer superior heat and mass transfer characteristics, enabling better control of reaction conditions and improved product consistency. The implementation of continuous flow processes has demonstrated particular advantages for highly exothermic reactions and those requiring precise temperature control.

Purification difficulties represent another major industrial challenge. Amrinone synthesis typically produces complex reaction mixtures requiring multiple purification steps to achieve pharmaceutical-grade purity [2]. The similarity in physical properties between amrinone and various synthetic impurities necessitates sophisticated separation techniques that can be difficult to implement on an industrial scale.

Crystallization optimization has become a critical area of focus for industrial process development. The development of seeded crystallization protocols and the identification of optimal solvent systems have significantly improved purification efficiency [9]. Advanced crystallization techniques, including controlled cooling profiles and anti-solvent addition methods, have enhanced both yield and purity in large-scale operations.

Waste management challenges arise from the use of hazardous solvents and reagents in amrinone synthesis. Traditional synthetic routes generate significant quantities of organic waste that require expensive disposal methods [12]. Environmental regulations have become increasingly stringent, necessitating the development of more environmentally sustainable synthetic approaches.

Solvent recovery systems have been implemented to address both economic and environmental concerns. Advanced distillation and purification technologies enable the recycling of expensive organic solvents, reducing both operating costs and environmental impact [12]. These systems require significant capital investment but provide long-term economic and environmental benefits.

Quality control at industrial scale requires sophisticated analytical capabilities to detect and quantify impurities at parts-per-million levels [10]. The development of rapid analytical methods that can provide real-time feedback during production is essential for maintaining consistent product quality. Advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, have become standard tools in industrial quality control laboratories.

Economic viability represents the ultimate determinant of industrial synthetic route selection. The high cost of specialized reagents and solvents in traditional amrinone synthesis creates significant economic pressure to develop more cost-effective alternatives [8]. Process intensification strategies, including the integration of reaction and separation steps, have shown promise for improving economic efficiency.

Environmental compliance costs continue to increase as regulatory requirements become more stringent. Volatile organic compound emissions from solvent use require expensive control systems and monitoring equipment [12]. The development of green chemistry approaches that minimize or eliminate hazardous solvent use has become a priority for industrial process development.

Equipment requirements for amrinone synthesis often involve specialized materials of construction and pressure ratings that increase capital costs [10]. The corrosive nature of some reagents necessitates the use of expensive alloys or specialized coatings. Modular reactor designs have been developed to provide flexibility and reduce capital investment requirements while maintaining the capability to handle demanding reaction conditions.

The integration of process analytical technology has emerged as a key strategy for addressing industrial production challenges. Real-time monitoring and control systems enable rapid response to process deviations and optimization of operating conditions [13]. These technologies provide the data necessary for continuous process improvement and regulatory compliance documentation.

Human capital challenges have also impacted industrial amrinone production. The specialized knowledge required for complex pharmaceutical synthesis has led to competition for qualified personnel [8]. Training programs and knowledge management systems have become essential components of successful industrial operations.

The economic landscape for amrinone production has been influenced by generic competition and pricing pressures from healthcare systems [10]. These market forces have intensified the need for more efficient synthetic processes and have driven innovation in manufacturing technology.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

295 °C

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Inamrinone is a synthetic bipyridine phosphodiesterase inhibitor with inotropic and vasodilator properties. Inamrinone inhibits type III phosphodiesterase, which is abundant in cardiac and vascular tissues, thereby preventing the degradation of cyclic adenosine monophosphate (cAMP) and increasing intracellular concentrations of this secondary messenger. Elevated levels of cAMP increase the contractile force of the cardiac muscle and produce positive inotropic effects. Although the mechanism of action is not fully understood, inamrinone causes smooth muscle relaxation, resulting in peripheral vasodilation (reduced afterload) and a decreased pulmonary vascular resistance (reduced preload).

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01C - Cardiac stimulants excl. cardiac glycosides

C01CE - Phosphodiesterase inhibitors

C01CE01 - Amrinone

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE3 [HSA:5139 5140] [KO:K19021 K13296]

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

1.2 L/kg [normal volunteers]

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Miller DR. Retraction note to: Amrinone improves contractility of fatigued diaphragm in dogs. Can J Anaesth 1995; 42: 80-6,DOI 10.1007/BF03010577. Can J Anaesth. 2012 Dec;59(12):1176. doi: 10.1007/s12630-012-9838-x. English, French. PubMed PMID: 23184630.

3: Asif M. Phosphodiesterase-III Inhibitors Amrinone and Milrinone on Epilepsy and Cardiovascular Activities. N Am J Med Sci. 2012 Oct;4(10):499-502. doi: 10.4103/1947-2714.102001. PubMed PMID: 23112975; PubMed Central PMCID: PMC3482785.

4: Kucuk C, Akcan A, Akyýldýz H, Akgun H, Muhtaroglu S, Sozuer E. Effects of amrinone in an experimental model of hepatic ischemia-reperfusion injury. J Surg Res. 2009 Jan;151(1):74-9. doi: 10.1016/j.jss.2008.02.008. Epub 2008 Mar 13. PubMed PMID: 18468627.

5: Komamura K, Matsuo H, Sasaki T. Comparison of the initial hospitalization costs between the patients treated with dobutamine and the patients treated with amrinone for acute decompensated heart failure in a Japanese institute. Value Health. 2008 Mar;11 Suppl 1:S39-42. doi: 10.1111/j.1524-4733.2008.00365.x. PubMed PMID: 18387066.

6: Gong SG, Liu JM. [Protection of amrinone against lung injury induced by ischemia/reperfusion in rats]. Zhongguo Dang Dai Er Ke Za Zhi. 2007 Jun;9(3):233-6. Chinese. PubMed PMID: 17582263.

7: Celik I, Cihangiroglu M, Ilhan N, Akpolat N, Akbulut HH. Protective effects of different antioxidants and amrinone on vancomycin-induced nephrotoxicity. Basic Clin Pharmacol Toxicol. 2005 Nov;97(5):325-32. PubMed PMID: 16236146.

8: Yoo KY, Kim H, Jeong CW, Park HC, Bae HB, Lee J. Effects of inotropic drugs on mechanical function and oxygen balance in postischemic canine myocardium: comparison of dobutamine, epinephrine, amrinone, and calcium chloride. J Korean Med Sci. 2005 Oct;20(5):732-9. PubMed PMID: 16224144; PubMed Central PMCID: PMC2779267.

9: Akcan A, Kucuk C, Ok E, Canoz O, Muhtaroglu S, Yilmaz N, Yilmaz Z. The effect of amrinone on liver regeneration in experimental hepatic resection model. J Surg Res. 2006 Jan;130(1):66-72. Epub 2005 Sep 8. PubMed PMID: 16154150.

10: Ekingen G, Sönmez K, Ozen O, Demirogullari B, Karabulut R, Türkyilmaz Z, Yenidünya S, Ayayvaci S, Basaklar AC, Kale N. Effect of amrinone on mucosal permeability in experimental intestinal ischaemia/reperfusion injury. ANZ J Surg. 2005 Jul;75(7):608-13. PubMed PMID: 15972057.